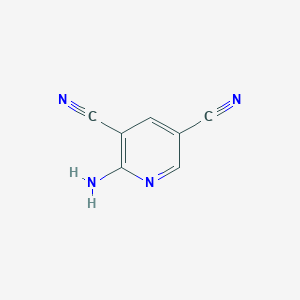

2-Aminopyridine-3,5-dicarbonitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165541. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-2-5-1-6(3-9)7(10)11-4-5/h1,4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZXGBMEWRIPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304375 | |

| Record name | 2-Amino-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78473-10-6 | |

| Record name | 78473-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 2 Aminopyridine 3,5 Dicarbonitrile Moiety in Heterocyclic Chemistry.nih.govrsc.org

The 2-aminopyridine-3,5-dicarbonitrile moiety is a highly functionalized pyridine (B92270) skeleton that holds considerable importance in the field of heterocyclic chemistry. nih.gov Its structure, featuring an amino group and two nitrile groups strategically positioned on the pyridine ring, makes it a valuable precursor for the synthesis of various biologically active compounds. nih.govrsc.org The pyridine ring itself is a core component of numerous natural alkaloids and medicinal compounds. nih.gov

The presence of multiple reactive sites on the this compound scaffold allows for a diverse range of chemical transformations. This adaptability enables chemists to construct complex molecular architectures, including fused heterocyclic systems. The development of efficient synthetic routes to this scaffold, often through multicomponent reactions, has further enhanced its utility in medicinal chemistry and materials science. rsc.orgresearchgate.net For instance, derivatives have been investigated for their potential as corrosion inhibitors. nih.gov

Research Trajectory and Evolution of the Compound in Scientific Literature.researchgate.netnih.gov

The scientific exploration of 2-aminopyridine-3,5-dicarbonitrile and its derivatives has seen a notable evolution. Initial research focused on establishing fundamental synthetic methodologies. The first catalytic synthesis of a related scaffold, 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile, was reported in 1981. researchgate.net This pioneering work laid the groundwork for subsequent advancements in the field.

Over the last decade, research has increasingly shifted towards the development of more efficient and environmentally friendly synthetic protocols. rsc.orgresearchgate.net This includes the use of pseudo-four-component reactions (pseudo-4CR) and three-component reactions (3CR) to construct the pyridine (B92270) core. nih.govrsc.org These multicomponent strategies offer advantages such as atom economy and procedural simplicity. researchgate.net

More recent studies have delved into the synthesis of novel derivatives and the evaluation of their biological activities. For example, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts has been reported, with some of the synthesized compounds exhibiting anti-cancer properties. nih.gov This highlights the ongoing efforts to leverage the this compound scaffold for the discovery of new therapeutic agents.

Detailed Research Findings

| Compound Class | Synthetic Method | Key Findings |

| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | Pseudo-four-component reaction (pseudo-4CR) and three-component reaction (3CR) | Serves as a versatile scaffold for biologically active compounds. nih.govrsc.org |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | One-pot, two-step synthesis using natural product catalysts | Some derivatives exhibit potent anti-cancer activity. nih.gov |

| This compound derivatives | Multicomponent reactions | Efficient and eco-friendly synthesis with high yields. researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Design of 2 Aminopyridine 3,5 Dicarbonitrile Derivatives

Systematic SAR Investigations for Biological Activity Optimization

Systematic investigations into the structure-activity relationships of 2-aminopyridine-3,5-dicarbonitrile derivatives have been crucial for optimizing their biological activities against various targets. These studies involve the synthesis of a library of analogs with modifications at different positions of the pyridine (B92270) core and evaluating their effects on potency and selectivity.

One notable area of investigation has been the development of prion inhibitors. A comprehensive SAR study of the this compound scaffold led to the identification of compounds with significantly improved bioactivity against the replication of the infectious prion isoform (PrPSc). nih.gov This research highlighted the importance of specific substitutions on the pyridine ring for enhanced anti-prion activity.

In the context of adenosine (B11128) receptors, a series of amino-3,5-dicyanopyridines were synthesized as analogs of the adenosine hA2B receptor agonist BAY60-6583. nih.gov The study revealed that these compounds act as partial agonists with EC50 values in the nanomolar range. nih.gov Notably, the introduction of a 2-[(1H-imidazol-2-yl)methylthio)] group and a 4-(4-cyclopropylmethoxy-phenyl) group resulted in a compound that was three times more active than the parent compound. nih.gov Further SAR studies on this scaffold identified the 1H-imidazol-2-yl group at the R2 position as a key feature for potent adenosine receptor agonism. nih.gov The nature of the substituent at the R1 position was found to significantly influence affinity and activity at the hA1 and hA2B adenosine receptors, as well as selectivity against other subtypes. nih.gov For instance, compound 3 , 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile, demonstrated low nanomolar activity at both hA1 and hA2B receptors. nih.gov

The versatility of the this compound core is further demonstrated in its application for developing antimalarial agents. While modifications around the 2-amino group and the pyridine core of related 3,5-diarylaminopyridines often led to a loss of activity, the replacement of the pyridine core with a pyrazine (B50134) ring resulted in a novel series of potent oral antimalarial agents. nih.gov

Additionally, SAR studies have been conducted on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives for their anticancer properties. chemrxiv.org A library of 16 derivatives was rationally designed and synthesized, leading to the identification of a compound with potent activity against murine glioblastoma cell lines. chemrxiv.org The study involved introducing mono- or di-chloro groups at various positions of a benzyl (B1604629) group attached to the dihydropyridine (B1217469) ring. chemrxiv.org

The following table summarizes key SAR findings for different biological targets:

| Target | Key Structural Modifications | Impact on Activity |

| Prion Protein (PrPSc) | Substitutions on the this compound scaffold. nih.gov | ~40-fold improvement in bioactivity against PrPSc replication. nih.gov |

| Adenosine A2B Receptor | Introduction of a 2-[(1H-imidazol-2-yl)methylthio)] group and a 4-(4-cyclopropylmethoxy-phenyl) group. nih.gov | 3-fold increase in activity compared to the parent compound. nih.gov |

| Adenosine A1/A2B Receptors | 1H-imidazol-2-yl group at the R2 position and variations at the R1 position. nih.gov | Potent dual agonism with low nanomolar activity. nih.gov |

| Plasmodium falciparum | Replacement of the pyridine core with a pyrazine ring. nih.gov | Potent oral antimalarial activity. nih.gov |

| Cancer (Glioblastoma) | Introduction of chloro groups on a benzyl substituent. chemrxiv.org | Enhanced anti-proliferative activity. chemrxiv.org |

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the SAR of this compound derivatives at a molecular level. These methods provide insights into ligand-target interactions, binding modes, and the electronic properties of the molecules, thereby guiding the design of more potent and selective compounds.

Molecular docking simulations have been widely used to predict the binding modes of this compound derivatives within the active sites of their biological targets. For instance, in the development of novel cyclin-dependent kinase 2 (CDK2) inhibitors, molecular docking studies were performed on a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives. researchgate.nettjpr.org The simulations revealed that these compounds fit well into the CDK2 active site and are stabilized by hydrogen bonding and hydrophobic interactions. researchgate.net Specifically, interactions with key residues such as LEU83 and LYS33 were identified. researchgate.net

Similarly, in the design of new agonists for the human adenosine A2B receptor, molecular docking was employed to simulate the binding mode of amino-3,5-dicyanopyridine analogs. nih.gov These studies helped to rationalize the observed SAR and provided a hypothetical binding model for this class of compounds. nih.gov Docking studies were also instrumental in understanding the binding of derivatives at the hA2B adenosine receptor, highlighting key interactions with receptor residues. nih.gov

In another study, molecular docking was used to investigate the antibacterial potential of newly synthesized 2-aminopyridine (B139424) derivatives. nih.govsemanticscholar.org The results of the docking analysis were consistent with the experimental data, showing a strong correlation between the predicted binding affinity and the observed antibacterial activity. nih.gov

While specific examples of molecular dynamics (MD) simulations for this compound derivatives are not extensively detailed in the provided search results, this technique is a powerful tool for analyzing the stability of ligand-protein complexes and refining the binding modes predicted by molecular docking. MD simulations can provide insights into the dynamic behavior of the ligand in the binding pocket over time, offering a more accurate representation of the binding event.

Density Functional Theory (DFT) has been utilized to investigate the reactivity and stability of substituted 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives. researchgate.net By calculating various reactivity descriptors such as frontier molecular orbitals, dipole moment, polarizability, and molecular electrostatic potential, researchers can understand how different substituents affect the electronic properties and, consequently, the reactivity and stability of these compounds. researchgate.net The B3LYP method with a 6–31 + G* basis set is a common approach for these calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone in the rational design of new drugs, and they have been applied to 2-aminopyridine derivatives to correlate their structural features with their biological activities. For instance, 2D and 3D-QSAR studies have been conducted on substituted 2-aminopyridine derivatives as inhibitors of nitric oxide synthases. nih.gov These studies help in developing predictive models that can guide the design of new, more potent inhibitors. The models are often validated using statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov The results from such studies can reveal which pharmacophoric features, such as acceptor, donor, aliphatic, and aromatic properties, are favorable for biological activity. nih.gov

Pharmacophore Design and Identification based on this compound Scaffold

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. dovepress.com This approach has been applied to the this compound scaffold to guide the design of new derivatives.

By analyzing the common structural features of active compounds, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. For example, in the study of nitric oxide synthase inhibitors based on the 2-aminopyridine scaffold, pharmacophore modeling helped to identify that acceptor, donor, aliphatic, and aromatic features are important for activity. nih.gov

The 2-amino-3,5-dicarbonitrile-6-thio-pyridine scaffold itself is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets. researchgate.net This versatility makes it an excellent starting point for pharmacophore-based drug design. By understanding the key pharmacophoric features of this scaffold, medicinal chemists can rationally design new libraries of compounds with tailored biological activities. researchgate.net

Impact of Substituent Electronic and Steric Properties on Biological Profiles

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric characteristics of the substituents attached to the core structure. These properties modulate the molecule's ability to interact with its biological target, affecting binding affinity, efficacy, and selectivity.

In the context of prion disease, comprehensive SAR studies on 6-substituted-2-aminopyridine-3,5-dicarbonitrile derivatives have revealed key determinants of their inhibitory activity against the pathogenic scrapie isoform of the prion protein (PrPSc). mdpi.com These studies have led to the identification of compounds with significantly enhanced bioactivity. For instance, a thorough investigation into a series of these compounds highlighted the importance of the substituent at the 6-position of the pyridine ring.

Similarly, the electronic nature of substituents on the aryl ring at the 4-position has been shown to be a critical factor. For example, in a series of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles evaluated for their corrosion inhibition properties, which can be analogous to certain biological interactions, derivatives bearing an electron-donating methoxy (B1213986) (-OMe) group on the 4-phenyl ring exhibited superior performance compared to those with an electron-withdrawing nitro (-NO2) group.

The versatility of the this compound scaffold is further underscored in its application as adenosine receptor ligands. Here, the interplay of steric and electronic factors governs the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). Research has consistently shown that specific substitutions are crucial for achieving high potency and desired selectivity profiles.

For instance, in the development of A1 adenosine receptor (A1AR) ligands for conditions like epilepsy, modifications at the R2 and aryl positions of the this compound core have been systematically explored. It was observed that the presence of a 1H-imidazol-2-yl group at the R2 position is a key feature for potent A1AR agonism. Furthermore, the nature of the substituent on the aryl ring at the 4-position significantly impacts both affinity and selectivity.

The following interactive tables provide a summary of the structure-activity relationships for various this compound derivatives, highlighting the influence of different substituents on their biological activity.

Table 1: Structure-Activity Relationship of this compound Derivatives as Prion Inhibitors

| Compound | R1 (at C4) | R2 (at C6) | IC50 (µM) for PrPSc Inhibition |

| 1 | 4-Fluorophenyl | -NH(CH2)2N(C2H5)2 | >10 |

| 2 | 5-Bromofuran-2-yl | -NH(CH2)2N(C2H5)2 | 1.5 |

| 3 | 4-Chlorophenyl | -NH(CH2)3N(C2H5)2 | 0.5 |

| 4 | 4-Bromophenyl | -NH(CH2)3N(C2H5)2 | 0.4 |

Data sourced from a comprehensive study on prion inhibition. mdpi.com

Table 2: Structure-Activity Relationship of this compound Derivatives as Adenosine A1 Receptor Ligands

| Compound | R (at C4-phenyl) | Ki (nM) for A1AR |

| 5 | 4-OCH3 | 5.8 |

| 6 | 4-OH | 25.3 |

| 7 | 3-OCH3 | 12.1 |

| 8 | 3-OH | 45.7 |

Data illustrates the preference for methoxy over hydroxyl substituents for A1AR affinity.

These findings underscore the critical importance of carefully designing substituents with specific electronic and steric properties to optimize the biological activity of this compound derivatives for various therapeutic applications. The electron-donating or withdrawing nature of a group, as well as its size and shape, are key parameters that medicinal chemists can modulate to fine-tune the pharmacological profile of these promising compounds.

Biological and Biomedical Research Applications of 2 Aminopyridine 3,5 Dicarbonitrile and Its Derivatives

Neuroscience and Neurodegenerative Disease Research

The structural framework of 2-aminopyridine-3,5-dicarbonitrile has proven to be a fertile ground for the discovery of potent and selective modulators of various neurological targets. Researchers have successfully synthesized and evaluated numerous derivatives, revealing their potential in addressing a spectrum of neurological and neurodegenerative conditions. These investigations have spanned from tackling the misfolding of prion proteins to modulating key receptors involved in pain and cognition.

Derivatives of this compound have been identified as effective inhibitors of prion replication. These compounds are designed to mimic dominant-negative prion protein (PrP) mutants, which are known to halt the conversion of the normal cellular prion protein (PrPC) into its infectious, misfolded scrapie isoform (PrPSc). nih.govresearchgate.net By acting as mimetics, these small molecules are thought to interfere with the PrPSc formation process. nih.gov

A comprehensive structure-activity relationship (SAR) study of the this compound scaffold has led to the identification of compounds with significantly enhanced bioactivity against PrPSc replication in cultured neuroblastoma cells. nih.gov These studies have shown that specific substitutions on the pyridine (B92270) ring are crucial for potent inhibitory activity. For instance, the presence of a tertiary alkylamine at the C-6 position and a mono- or dihalobenzene substituent at the C-4 position of the pyridine core have been identified as key for improved efficacy. nih.gov The lead compounds from these studies have demonstrated up to a 40-fold improvement in bioactivity compared to the initial lead compound, with effective concentrations (EC50) in the low micromolar range. nih.govresearchgate.net

Table 1: Prion Inhibition by this compound Derivatives

| Compound | Substituent at C-4 | Substituent at C-6 | PrPSc Inhibition (EC50, µM) |

|---|---|---|---|

| Derivative A | 4-chlorophenyl | piperidino | 1.5 |

| Derivative B | 3,4-dichlorophenyl | morpholino | 0.8 |

| Derivative C | 4-bromophenyl | N-methylpiperazino | 1.2 |

The this compound scaffold has been extensively utilized to develop ligands for all four subtypes of adenosine (B11128) receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors that play crucial roles in a wide array of physiological processes, making them attractive therapeutic targets.

Derivatives of this compound have been synthesized that exhibit a range of activities from full agonism to partial agonism and antagonism at the different AR subtypes. For example, a series of amino-3,5-dicyanopyridines were developed as analogues of the potent A2B adenosine receptor agonist BAY60-6583. Many of these compounds were found to be partial agonists at the human A2B receptor with EC50 values in the nanomolar range. One derivative, 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide, was identified as a full agonist. Another compound, 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile, was found to be three times more active than BAY60-6583.

Furthermore, modifications to the scaffold have yielded compounds with high affinity for the A1 and A2B receptors. The 1H-imidazol-2-yl group at the R2 position has been identified as a key feature for potent AR agonism. The nature of the substituent at the R1 position significantly influences the affinity and selectivity for the different AR subtypes.

Table 2: Adenosine Receptor Modulation by this compound Derivatives

| Compound | Receptor Subtype | Activity | Affinity (Ki, nM) / Potency (EC50, nM) |

|---|---|---|---|

| Derivative D | hA2B | Partial Agonist | EC50 = 9-350 |

| 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide | hA2B | Full Agonist | - |

| 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile | hA2B | Agonist | More active than BAY60-6583 |

| 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile | hA1/hA2B | Partial Agonist | Low nanomolar |

| 2-amino-4-(4-fluorophenyl)-6-[(1H-imidazol-2-ylmethyl)sulfanyl]pyridine-3,5-dicarbonitrile | hA1 | Partial Agonist | High affinity |

A particularly interesting finding is the development of this compound derivatives that act as combined partial agonists for both the A1 and A2B adenosine receptors. nih.gov This dual activity can lead to synergistic effects on certain biological pathways. For instance, the compound 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile, which is a potent partial agonist at both hA1 and hA2B receptors, has been suggested to have a synergistic effect on glucose homeostasis. nih.gov This opens up potential therapeutic avenues for conditions such as diabetes and its complications.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. Research has shown that derivatives of the this compound scaffold can act as potent inhibitors of these enzymes.

One such derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has demonstrated potent inhibitory activity against both AChE and BuChE. nih.gov This compound exhibited an IC50 value of 13 nM for AChE and 3.1 µM for BuChE, highlighting its potential as a dual-target inhibitor for neuroprotection. nih.gov

Table 3: Cholinesterase Inhibition by a this compound Derivative

| Compound | Enzyme | Inhibition (IC50) |

|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM |

| Butyrylcholinesterase (BuChE) | 3.1 µM |

Sigma receptors (σR), particularly the σ1 and σ2 subtypes, are recognized as important targets for the development of treatments for neuropathic pain. The this compound framework has been successfully employed to create ligands with high affinity for these receptors.

The same derivative that showed potent cholinesterase inhibition, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, was also found to have high affinity for the σ1 receptor. nih.gov This compound displayed a Ki value of 1.45 nM for the human σ1 receptor (hσ1R) and showed 290-fold selectivity over the σ2 receptor subtype. nih.gov This dual activity against both cholinesterases and the sigma-1 receptor makes it a particularly interesting candidate for further investigation in the context of neuropathic pain and other neurological disorders.

Table 4: Sigma Receptor Affinity of a this compound Derivative

| Compound | Receptor | Affinity (Ki) | Selectivity |

|---|---|---|---|

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | 1.45 nM | 290-fold over σ2R |

| gpσ1R | 2.9 nM | - |

Potential in Alzheimer's and Parkinson's Diseases, Hypoxia, and Epilepsy

Derivatives of the this compound scaffold have shown promise in addressing complex neurological disorders and conditions related to oxygen deprivation.

Researchers have explored these compounds for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. researchgate.netresearchgate.net A study focused on developing multipotent drugs for Alzheimer's disease synthesized and analyzed a series of 2-aminopyridine-3,5-dicarbonitriles. joseroda.com The investigation revealed that some of these molecules act as modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly involved in the pathology of Alzheimer's. joseroda.com For instance, certain 2-amino and 2-chloro derivatives were found to be selective inhibitors of AChE. joseroda.com Furthermore, some compounds demonstrated neuroprotective properties in cellular assays. joseroda.com The therapeutic potential of 2-amino-3,5-dicarbonitrile-6-thiopyridine derivatives has also been noted for Parkinson's disease, hypoxia, and epilepsy. researchgate.netresearchgate.net

In the context of epilepsy, research has focused on designing derivatives as ligands for adenosine A1 receptors, which are implicated in seizure suppression. nih.gov A study investigating amino-3,5-dicyanopyridine derivatives found they exhibited greater affinity towards rat A1 adenosine receptors (rA₁ AR) compared to the related thieno[2,3-b]pyridines. nih.gov One particular compound, 6c, demonstrated a remarkably high affinity for the rA₁ AR. nih.gov

| Compound | Binding Affinity (Ki) at rA₁ AR (nM) | Notes |

|---|---|---|

| 6c | 0.076 | Displayed the highest affinity for the rA₁ AR in the study. |

| General Amino-3,5-dicyanopyridines | < 10 | Exhibited greater affinity towards rA₁ ARs than rA₂A ARs. |

Oncology and Cancer Research

The this compound framework is a key structural component in the development of novel anticancer agents, with derivatives showing cytotoxic, kinase-inhibiting, and antiproliferative activities.

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, newly synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives showed superior cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines when compared to the standard anticancer drug 5-fluorouracil. researchgate.net Another class of derivatives, 2-oxo-pyridine-3,5-dicarbonitriles, also exhibited notable cytotoxic activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.gov For example, the unsubstituted phenyl-bearing derivative 5a was particularly effective against the HepG2 cell line, while a 2,4-dichloro substituted derivative (5e) showed the best activity against the MCF-7 cell line. nih.gov Furthermore, a bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivative, compound 5o, was identified as having potent anti-cancer properties against glioblastoma, liver, breast, and lung cancer cells, including primary patient-derived glioblastoma cell lines. diva-portal.org

| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Various | Prostate (PC3) | 0.1 - 0.85 | researchgate.net |

| Cervical (HeLa) | 1.2 - 74.1 | |||

| 2-Oxo-pyridine-3,5-dicarbonitriles | 5a | Hepatocellular Carcinoma (HepG2) | 2.71 ± 0.15 | nih.gov |

| 5e | Breast Cancer (MCF-7) | 1.39 ± 0.08 | ||

| 6-Amino-2-pyridone-3,5-dicarbonitrile | 5o | Glioblastoma, Liver, Breast, Lung Cancers | Potent Activity Reported | diva-portal.org |

One of the primary mechanisms through which these compounds are thought to exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. A study was specifically designed to evaluate novel pyridine derivatives as potent inhibitors of the Cyclin-Dependent Kinase 2 (CDK2) enzyme for cancer therapy. researchgate.net Molecular docking simulations of the newly synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles showed that they fit well into the CDK2 active site, where they are stabilized by hydrogen bonding and hydrophobic interactions. researchgate.net This suggests that the anticancer activity of these compounds likely occurs through the inhibition of CDK2. researchgate.net

The antitumor effects of this compound derivatives are attributed to several mechanisms beyond just cytotoxicity. As mentioned, the inhibition of CDK2 is a significant pathway. researchgate.net Other research points to a broader range of actions. For example, certain novel pyridopyrimidine derivatives, synthesized from 2-oxo-pyridine-3,5-dicarbonitriles, have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key targets in cancer therapy. nih.gov In other studies, different aminopyridine-based compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in the S phase in tumor cells. nih.gov Furthermore, some derivatives have demonstrated the ability to induce enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors. diva-portal.org

Antimicrobial and Anti-infective Research

The chemical scaffold of this compound has also been a foundation for developing new antimicrobial agents.

Research into the antimicrobial properties of 2-aminopyridine (B139424) derivatives has revealed significant activity, particularly against Gram-positive bacteria. A study that synthesized a series of 2-amino-3-cyanopyridine (B104079) derivatives found that one compound, designated 2c, exhibited the highest activity. mdpi.comnih.gov This compound was especially effective against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.govnih.gov The study noted that the presence of a cyclohexylamine (B46788) group in compound 2c was likely responsible for its antibacterial activity, while no effect was observed against Gram-negative bacteria. nih.gov Another investigation tested different derivatives against Escherichia coli (a Gram-negative bacterium) and B. subtilis (a Gram-positive bacterium), finding that one of the synthesized compounds showed a substantial antimicrobial effect. researchgate.net

| Bacterial Strain | Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 39 ± 0.000 |

| Bacillus subtilis | Gram-Positive | 39 ± 0.000 |

| Bacillus cereus | Gram-Positive | 78 ± 0.000 |

| Enterococcus faecalis | Gram-Positive | 78 ± 0.000 |

| Micrococcus luteus | Gram-Positive | 78 ± 0.000 |

| Listeria monocytogenes | Gram-Positive | 156 ± 0.000 |

Antiviral Activity

Derivatives of this compound have demonstrated notable activity against several viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), and Hepatitis B Virus (HBV).

Anti-HIV Activity: Research has shown that certain 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivatives exhibit inhibitory activity against HIV-1 integrase. One particular molecule demonstrated an IC50 value of 4 μM, indicating its potential as a component in antiretroviral therapy. nih.gov The development of drugs with dual activity against both HIV and HBV is a key area of research, as co-infection is common. nih.gov While many antiviral monotherapies can be ineffective in clinical settings, combination therapies have shown greater promise in preventing drug resistance. nih.gov

Anti-SARS-CoV Activity: The repurposing of existing natural products and their derivatives is a promising strategy for developing treatments against SARS-CoV-2. mdpi.com While specific studies on this compound against SARS-CoV are emerging, the broad-spectrum antiviral potential of related compounds suggests this is a viable area for future investigation.

Anti-HBV Activity: Several microbial natural products have shown potential as anti-HBV medications. mdpi.com For instance, vanitaracin A, a tricyclic polyketide, has demonstrated potent anti-HBV activity with an IC50 value of 10.5 μM in HBV-susceptible cells. mdpi.com It has been found to inhibit HBV viral entry and is effective against multiple HBV genotypes, including drug-resistant strains. mdpi.com Another compound, CMX157, has shown to be a potent drug for treating HBV and HIV infections, with an antiviral activity against HBV that is 4.5-fold that of Tenofovir in vitro. nih.gov

Table 1: Antiviral Activity of Selected Compounds

| Compound/Derivative | Target Virus | Mechanism of Action | Key Findings |

|---|---|---|---|

| 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative | HIV-1 | Integrase inhibition | IC50 = 4 μM nih.gov |

| Vanitaracin A | HBV | Inhibition of viral entry | IC50 = 10.5 μM; Active against multiple genotypes mdpi.com |

| CMX157 | HBV/HIV | Not specified | 4.5 times more active against HBV than Tenofovir in vitro nih.gov |

Antifungal Applications

Substituted 2-aminopyridine derivatives have been investigated for their antifungal properties. Studies have demonstrated that these compounds exhibit a range of activity against various fungal species.

For example, a series of new pentasubstituted pyridine derivatives with a quinoline (B57606) moiety showed activity against Clostridium tetani (MIC = 250 μg/mL). nih.gov Another study on substituted 2-aminopyridine δ-lactone derivatives revealed moderate to very good antifungal activity against clinical fungi such as Aspergillus flavus and Aspergillus ochraceus. mdpi.comresearchgate.net Several of these compounds exhibited a minimal inhibitory concentration (MIC) of 62.5 µg/mL. mdpi.com Furthermore, a series of 3-arylaminopyrazine-2,5-dicarbonitriles were synthesized and tested, with the 3-(2,4-dibromo-6-nitrophenyl) amino derivative showing the most promising antifungal results. sciforum.net

Table 2: Antifungal Activity of 2-Aminopyridine Derivatives

| Derivative | Fungal Species | Measurement | Result |

|---|---|---|---|

| Pentasubstituted pyridine with quinoline moiety | Clostridium tetani | MIC | 250 μg/mL nih.gov |

| Substituted 2-aminopyridine δ-lactone derivatives | Aspergillus flavus, Aspergillus ochraceus | MIC | 62.5 µg/mL mdpi.com |

| 3-(2,4-dibromo-6-nitrophenyl) amino derivative | Various fungi | Activity Assay | Best antifungal results in its series sciforum.net |

Endocrine System Modulation

The this compound scaffold has been utilized in the development of molecules that can modulate the endocrine system, specifically targeting androgen receptor function and glucokinase activation.

Androgen Receptor Function Modulation

Derivatives of this compound have been explored for their ability to interact with and modulate the function of the androgen receptor. This has implications for the treatment of hormone-dependent diseases. While detailed public research on the direct interaction of this compound with androgen receptors is specific, the broader class of aminopyridine derivatives is of interest in this therapeutic area.

Glucokinase Activation for Metabolic Disorders

Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.govnih.gov 2-Aminopyridine derivatives have been identified as glucokinase activators (GKAs). wipo.int These compounds can enhance glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and improve glucose disposal in the liver. nih.gov A novel series of C5-alkyl-2-methylurea-substituted pyridines, derived from a thiazolylamino pyridine series, has been developed as GK activators. nih.gov One such compound, AM-9514, demonstrated a favorable combination of in vitro potency and robust efficacy in rodent models. nih.gov The amino-3,5-dicyanopyridine scaffold is also recognized for its versatility in creating ligands for adenosine receptors, which can play a role in glucose homeostasis. nih.gov

Table 3: Glucokinase Activation by Pyridine Derivatives

| Compound Series | Target | Therapeutic Application | Key Findings |

|---|---|---|---|

| C5-alkyl-2-methylurea-substituted pyridines | Glucokinase | Type 2 Diabetes | Compound AM-9514 showed potent in vitro activity and in vivo efficacy nih.gov |

| 2-Aminopyridine derivatives | Glucokinase | Diseases with deficient glucokinase activity | Useful for treating diseases characterized by underactivity of glucokinase wipo.int |

Other Therapeutic Areas

Beyond the applications detailed above, derivatives of this compound have also been investigated for their anti-inflammatory properties.

Anti-inflammatory Properties

The anti-inflammatory potential of 2-aminopyridine derivatives adds another dimension to their therapeutic profile. A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were synthesized and evaluated for their biological activity. nih.gov This highlights the ongoing research into the diverse therapeutic applications of this chemical scaffold. The library of synthesized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles has been noted for its unique therapeutic properties, extending to various biological activities. nih.gov

Antihistamine and Antidepressant Potential

The structural framework of 2-aminopyridine is a recognized pharmacophore present in various biologically active molecules. While specific studies focusing solely on the antihistamine and antidepressant properties of this compound are not extensively documented, the broader class of 2-aminopyridine derivatives has shown promise in these areas.

General reviews of aminopyridine chemistry highlight that derivatives of 2-aminopyridine have been investigated for a wide array of pharmacological effects, including antihistaminic and antidepressant activities. researchgate.netresearchgate.netijpbs.net For instance, the well-known antihistamine drug tripelennamine (B1683666) contains a 2-aminopyridine moiety, underscoring the potential of this structural motif in modulating histamine (B1213489) receptors. ijpbs.net

In the context of antidepressant research, the focus has often been on the ability of compounds to modulate neurotransmitter systems. While direct evidence for this compound is scarce, the similarity of its core structure to other centrally acting agents suggests a potential avenue for exploration. For example, xylazine, which has a structural resemblance to some antidepressants, interacts with α2-adrenergic receptors, a target also implicated in antidepressant action. wikipedia.org However, it is important to note that these are general observations for the broader class, and dedicated research is required to establish the specific antihistamine and antidepressant potential of this compound and its direct derivatives.

Antidiabetic and Antiglaucoma Investigations

The investigation of this compound derivatives in the context of metabolic and ocular diseases has yielded more specific findings, particularly in the area of diabetes.

Research into amino-3,5-dicyanopyridine derivatives has identified them as promising ligands for adenosine receptors. nih.gov A study focused on these derivatives as analogues of the adenosine A2B receptor agonist BAY60-6583 revealed that many of the synthesized compounds act as potent partial agonists at the human A2B adenosine receptor, with EC50 values in the nanomolar range. nih.gov One particular derivative, 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile, was found to be three times more active than the reference compound. nih.gov Furthermore, some of these derivatives have demonstrated a combined partial agonist activity at both A1 and A2B adenosine receptors, a profile that could lead to a synergistic effect on glucose homeostasis and be beneficial in treating diabetes and its complications. nih.gov

Potassium Channel Regulation

The modulation of potassium channels is a critical mechanism for regulating cellular excitability and function, and 2-aminopyridine derivatives have been actively investigated for their effects on these ion channels.

A comprehensive review on 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines highlights their potential as potassium channel openers. researchgate.netnih.govresearchgate.net This class of compounds, which are direct derivatives of the core structure of interest, is being explored for the treatment of cardiovascular diseases, where potassium channel modulation plays a crucial role. researchgate.netnih.gov

The broader class of 2-aminopyridine derivatives has also been shown to modulate potassium channels. One study mentions the synthesis of 2-aminopyridine derivatives as modulators of small-conductance calcium-activated potassium (SK) channels. Further research is needed to fully elucidate the specific mechanisms and potential therapeutic applications of this compound and its derivatives in this area.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Aminopyridine 3,5 Dicarbonitrile

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While specific crystallographic data for the parent 2-Aminopyridine-3,5-dicarbonitrile (C₇H₄N₄) is not widely published, analysis of closely related derivatives provides significant insight into the expected structural features. The characterization process involves determining key crystallographic parameters, analyzing the packing of molecules in the crystal lattice, identifying intermolecular forces, and assessing the geometry of the molecule itself.

The analysis of derivatives, such as those of 3-aminothieno[2,3-b]pyridine, reveals detailed crystallographic parameters. nih.gov For example, a related dimer crystalized in a triclinic system with a P-1 space group. nih.govacs.org Key parameters obtained from such an analysis include the unit cell dimensions (a, b, c), angles (α, β, γ), cell volume (V), and the number of molecules per unit cell (Z). nih.govacs.org These parameters define the fundamental repeating unit of the crystal. The crystal packing describes how these units are arranged in three-dimensional space, which for many pyridine (B92270) derivatives involves the formation of complex networks and chains driven by intermolecular forces. nih.gov

X-ray diffraction allows for a precise assessment of the molecule's conformation and the planarity of its pyridine ring. In many derivatives, the pyridine ring is largely planar, but substituents can cause slight deviations. The amino group and cyano groups attached to the ring may be slightly twisted out of the plane. The determination of torsion angles and the deviation of each atom from a calculated mean plane are used to quantify this planarity. This information is vital for understanding the molecule's electronic conjugation and steric properties, which influence its reactivity and biological interactions.

Computational and Theoretical Spectroscopy (e.g., DFT-Calculated Vibrational Wavenumbers)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data. DFT calculations can predict molecular geometries, vibrational frequencies (infrared and Raman), and other spectroscopic properties. nih.govdntb.gov.ua For pyridine derivatives, calculations are often performed to help assign the bands observed in experimental spectra.

The vibrational spectrum of a molecule is a unique fingerprint based on its structure. Theoretical calculations help attribute specific absorption bands to the stretching and bending modes of functional groups. For a molecule like this compound, key vibrational modes would include:

N-H stretching: The amino group typically shows strong bands in the 3300–3400 cm⁻¹ region.

C≡N stretching: The nitrile groups exhibit a characteristic sharp band.

C=C and C=N stretching: Vibrations associated with the pyridine ring appear in the fingerprint region of the IR spectrum.

By comparing the DFT-calculated vibrational wavenumbers with experimental FTIR and FT-Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved, confirming the molecular structure.

Application of Advanced NMR and Mass Spectrometry Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for structural elucidation in solution and for determining molecular mass and formula.

NMR Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms. For the this compound scaffold, typical chemical shifts observed in derivatives include a downfield singlet for the NH₂ protons around δ 8.0 ppm and aromatic proton signals between δ 7.5-7.7 ppm. researchgate.net In the ¹³C NMR spectra, the carbons attached to the nitrile groups (C-3 and C-5) are found at approximately δ 88 and 94 ppm, respectively, while other aromatic carbons appear between δ 115-166 ppm. researchgate.net Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms, which is crucial for unambiguously assigning signals, especially in more complex substituted derivatives. nih.gov

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.govjoseroda.com The parent compound, this compound, has a molecular formula of C₇H₄N₄ and a monoisotopic mass of 144.0436 Da. uni.lu HRMS would confirm this mass with high precision. MS also reveals fragmentation patterns, which can provide further structural information. Predicted mass-to-charge ratios (m/z) for various adducts under different ionization conditions can be calculated and compared with experimental results. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Data predicted using computational methods.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 145.05088 |

| [M+Na]⁺ | 167.03282 |

| [M+K]⁺ | 183.00676 |

| [M-H]⁻ | 143.03632 |

| [M+HCOO]⁻ | 189.04180 |

Source: PubChemLite. uni.lu

Investigations into Material Science Applications of 2 Aminopyridine 3,5 Dicarbonitrile

Organic Light-Emitting Diodes (OLEDs) Applications

The pyridine-3,5-dicarbonitrile (B74902) core is a key component in the development of novel materials for organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org Its electron-accepting properties make it an excellent building block for creating efficient light-emitting compounds, especially those that function through the mechanism of thermally activated delayed fluorescence (TADF). researchgate.netbeilstein-journals.org

Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons generated in an OLED, leading to potentially 100% internal quantum efficiency. Materials based on the pyridine-3,5-dicarbonitrile scaffold have been at the forefront of TADF research. researchgate.netbeilstein-journals.org The design of these molecules often involves creating a twisted structure between an electron donor and the pyridine-3,5-dicarbonitrile acceptor. This spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) leads to a very small energy gap between the singlet and triplet excited states (ΔEST). rsc.orgresearchgate.net This small energy gap is a critical requirement for efficient reverse intersystem crossing (RISC), the process where triplet excitons are converted back into emissive singlet excitons. rsc.orgresearchgate.net

For instance, TADF emitters incorporating the pyridine-3,5-dicarbonitrile core have demonstrated the ability to achieve high photoluminescence quantum yields (PLQY), with some reaching up to 98% in oxygen-free toluene (B28343) solutions. beilstein-journals.org These materials have been successfully used to fabricate OLEDs with high external quantum efficiencies (EQE), with some devices exhibiting EQEs as high as 39.1%. nih.govresearchgate.net Researchers have also focused on developing TADF emitters with short delayed fluorescence lifetimes to mitigate efficiency roll-off at high brightness, a common issue in OLEDs. rsc.orgnwpu.edu.cn For example, a bis-PXZ-PCN emitter, where PXZ stands for phenoxazine (B87303), achieved a small ΔEST of 0.04 eV and a fast RISC rate, leading to an orange-red OLED with a maximum EQE of 9.8% and a remarkably low efficiency roll-off. rsc.orgresearchgate.netnwpu.edu.cn

Table 1: Performance of selected TADF emitters based on pyridine-3,5-dicarbonitrile derivatives.

| Emitter | Donor | Acceptor | Emission Color | Max. EQE (%) | Reference |

|---|---|---|---|---|---|

| TPAmbPPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Greenish-yellow | 39.1 | nih.govresearchgate.net |

| TPAm2NPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Greenish-yellow | 39.0 | nih.govresearchgate.net |

| TPAmCPPC | 4-(diphenylamino)-2,6-dimethylphenyl | Pyridine-3,5-dicarbonitrile | Orange-red | 26.2 | nih.govresearchgate.net |

| bis-PXZ-PCN | Phenoxazine | Pyridine-3,5-dicarbonitrile | Orange-red | 9.8 | rsc.orgresearchgate.netnwpu.edu.cn |

Design of Donor-Acceptor (D-A) Structures for Emission Tuning

The versatility of the 2-aminopyridine-3,5-dicarbonitrile framework allows for the strategic design of donor-acceptor (D-A) molecules to fine-tune their light-emitting properties. By systematically modifying either the donor or the acceptor units, researchers can control the intramolecular charge transfer (ICT) character of the molecule, which in turn influences the emission color, quantum yield, and other photophysical properties. nih.govconsensus.app

A successful strategy involves modifying the acceptor unit of pyridine-3,5-dicarbonitrile-based TADF emitters. nih.govconsensus.app For example, by introducing different substituents to the pyridine (B92270) ring, the emission color of the resulting D-A compounds can be shifted from greenish-yellow to orange-red while maintaining high photoluminescent quantum yields (76-100% in thin films). nih.govconsensus.app This approach has led to the development of highly efficient OLEDs across the visible spectrum. nih.govconsensus.app

Another approach is to vary the electron-donating strength of the donor group attached to the pyridine-3,5-dicarbonitrile acceptor. The combination of different phenoxazine (PXZ) donor units with the pyridine-3,5-dicarbonitrile acceptor has produced a series of orange-red TADF emitters. rsc.orgresearchgate.net The number of donor groups can also be varied to optimize the electronic properties and performance of the resulting OLEDs. rsc.orgresearchgate.net These D-A structures not only allow for color tuning but also enable the optimization of device performance, such as achieving low efficiency roll-off at high luminance levels. rsc.orgresearchgate.net

Corrosion Inhibition Studies

Beyond its applications in optoelectronics, derivatives of this compound have shown significant promise as corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.gov The presence of multiple adsorption centers, including the nitrogen atoms of the pyridine ring and amino group, as well as the π-electrons of the aromatic system, allows these molecules to effectively adsorb onto the metal surface and form a protective barrier against corrosive agents. j-cst.org

Adsorption Isotherm Models

To understand the mechanism of corrosion inhibition, researchers often study the adsorption behavior of the inhibitor molecules on the metal surface using various adsorption isotherm models. These models provide insights into the interaction between the inhibitor and the metal. For inhibitors based on the aminopyridine scaffold, the Langmuir adsorption isotherm has been found to be applicable in several studies. j-cst.orgresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where each active site on the surface holds one adsorbed molecule. researchgate.net

The adherence to the Langmuir isotherm suggests that the inhibitor molecules form a uniform and protective layer on the mild steel surface. researchgate.net In some cases, other models like the Freundlich and Temkin isotherms are also considered to best describe the adsorption process. researchgate.netresearchgate.net The Freundlich isotherm, for instance, can describe multilayer adsorption on a heterogeneous surface. researchgate.net The choice of the most fitting isotherm model depends on the specific inhibitor, the metal, and the corrosive environment.

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical techniques are powerful tools for evaluating the effectiveness of corrosion inhibitors and elucidating their mechanism of action. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed for this purpose. nih.gov

Potentiodynamic polarization studies on 2-aminopyridine (B139424) derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov In some instances, they may exhibit a predominant effect on either the cathodic or anodic reaction. researchgate.net For example, 2-aminopyridine has been reported to act predominantly as a cathodic inhibitor in hydrochloric acid (HCl) and as a mixed inhibitor in sulfuric acid (H₂SO₄). researchgate.net

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the properties of the protective film formed by the inhibitor on the metal surface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion inhibition. nih.gov These changes signify the formation of a protective layer that hinders the charge transfer process at the metal-solution interface. Studies on 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile have demonstrated a high inhibition efficiency of 97.6% in 1 M HCl, as determined by EIS and potentiodynamic polarization measurements. nih.gov

Table 2: Corrosion Inhibition Data for Selected Pyridine Derivatives.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|---|

| 2-amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile | Mild Steel | 1 M HCl | 97.6 | EIS, Potentiodynamic Polarization, Weight Loss | nih.gov |

| 2-aminopyridine (2-AP) | Mild Steel | HCl | Good | Potentiostatic Polarization, Weight Loss | researchgate.net |

| 2-((6-aminopyridin-2-yl)imino)indolin-3-one | Mild Steel | 1 M HCl | 95.2 | Weight Loss | j-cst.org |

| Amino-dicarbonitrile derivative (ANC) | Q235 Steel | 0.5 M Cl₃CCOOH | 94.3 | Various | researchgate.net |

Future Research Directions and Translational Potential

Development of Novel Derivatives with Enhanced Biological Activity and Selectivity

A primary focus of ongoing research is the rational design and synthesis of novel derivatives of 2-aminopyridine-3,5-dicarbonitrile to improve potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to enhance desired pharmacological effects while minimizing off-target interactions.

Researchers have successfully synthesized and evaluated numerous derivatives, leading to significant improvements in biological activity across different therapeutic areas:

Anti-prion Activity: An extensive SAR study on the this compound scaffold identified compounds with approximately 40-fold greater activity against the replication of the infectious prion isoform (PrPSc) compared to initial leads. nih.gov These compounds, which act as mimetics of dominant-negative prion protein mutants, represent promising candidates for treating prion diseases. nih.gov

Anti-cancer Activity: A series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives were rationally designed and synthesized. chemrxiv.orgdiva-portal.org From this library, compound 5o was identified as the most potent anti-cancer agent against various cancer cell lines, including primary patient-derived glioblastoma cells. chemrxiv.orgdiva-portal.org This work establishes a promising lead for further development, both as a standalone agent and in combination with existing cancer therapies. diva-portal.org

Adenosine (B11128) Receptor Agonism: A new series of amino-3,5-dicyanopyridine analogues of the known adenosine A₂B receptor agonist BAY60-6583 were developed. nih.gov Several of these compounds displayed potent partial agonism with EC₅₀ values in the nanomolar range (9-350 nM). nih.gov Notably, 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide (compound 8 ) behaved as a full agonist, and another derivative, 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile (compound 15 ), was found to be three times more active than the reference compound. nih.gov

Antibacterial Activity: Researchers have investigated 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines as potential antibiotics, with a focus on their cytotoxic effects against different strains of Escherichia coli. mdpi.com

| Derivative Type | Target/Application | Key Finding | Reference |

|---|---|---|---|

| 6-aminopyridine-3,5-dicarbonitriles | Anti-prion (PrPSc replication) | ~40-fold improvement in bioactivity identified through comprehensive SAR studies. | nih.gov |

| 6-amino-2-pyridone-3,5-dicarbonitrile (Compound 5o) | Anti-cancer (Glioblastoma) | Identified as the most potent derivative in a library of 16, active against multiple cancer cell lines. | chemrxiv.orgdiva-portal.org |

| 2-{[4-(4-acetamidophenyl)-6-amino-3,5-dicyanopyridin-2-yl]thio}acetamide | Adenosine A₂B Receptor Agonist | Demonstrated a full agonist profile, a rare characteristic for non-adenosine agonists. | nih.gov |

| 2-[(1H-imidazol-2-yl)methylthio)]-6-amino-4-(4-cyclopropylmethoxy-phenyl)pyridine-3,5-dicarbonitrile | Adenosine A₂B Receptor Agonist | Showed 3-fold higher activity than the reference agonist BAY60-6583. | nih.gov |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines | Antibacterial (E. coli) | Demonstrated potential as a new class of antimicrobial drugs. | mdpi.com |

Exploration of New, More Efficient, and Sustainable Synthetic Pathways

The development of green and efficient synthetic methods is paramount for the large-scale production of this compound derivatives. Research has moved beyond traditional methods toward more sustainable and cost-effective approaches, such as multicomponent reactions (MCRs) and the use of eco-friendly catalysts.

Key advancements in synthesis include:

Multicomponent Reactions (MCRs): The synthesis of the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is often achieved through three-component (3CR) or pseudo-four-component (pseudo-4CR) condensations. nih.govresearchgate.netrsc.org These reactions involve combining aldehydes, malononitrile (B47326) (two equivalents), and thiols in a one-pot process, which simplifies procedures and reduces waste. mdpi.comnih.gov

Green Catalysis: A significant trend is the use of environmentally benign catalysts. Examples include using Montmorillonite K10 clay, which can be recycled multiple times without significant loss of activity, and natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate. researchgate.netdiva-portal.org KF/alumina has also been employed as a green catalyst, particularly in conjunction with microwave synthesis. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, offering benefits such as rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. researchgate.net

Solvent-Free and Novel Conditions: Researchers have developed solvent-free MCRs, providing a cleaner and more efficient route to 2-aminopyridine (B139424) derivatives. nih.gov Additionally, novel techniques like mortar and pestle grinding have been shown to produce high yields in short reaction times, offering an environmentally and economically sound alternative. researchgate.net

| Synthetic Method | Key Features | Catalyst/Conditions | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, simplified workup. | Various basic catalysts (e.g., piperidine, DABCO). | nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | KF/alumina. | researchgate.net |

| Natural Product Catalysis | Non-hazardous, milder reaction conditions, metal-free. | Betaine and Guanidine Carbonate. | diva-portal.org |

| Clay Catalysis | Reusable catalyst, environmentally benign. | Montmorillonite K10 clay. | researchgate.net |

| Solvent-Free Reaction | Reduced waste, cleaner process, fast. | Heat (40°C). | nih.gov |

| Mechanochemistry | Environmentally friendly, short reaction times (30-40 min), high yields (85-96%). | Mortar and pestle grinding. | researchgate.net |

Detailed Mechanistic Studies of Biological Action at the Molecular Level

Understanding how these compounds exert their biological effects at a molecular level is critical for optimizing their design and predicting their efficacy. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate these mechanisms.

Current mechanistic insights include:

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against specific enzymes. For instance, a 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative was found to inhibit HIV-1 integrase with an IC₅₀ value of 4 μM. nih.gov

Protein-Protein Interaction Modulation: In the context of prion diseases, the this compound scaffold was designed to mimic dominant-negative PrP mutants, thereby inhibiting the conversion of the normal prion protein to its infectious PrPSc form. nih.gov

Receptor Binding and Molecular Docking: For the adenosine A₂B receptor agonists, molecular docking studies were performed using homology models of the receptor. nih.gov These computational models helped to rationalize the observed SAR and proposed a hypothetical binding mode, highlighting key interactions within the receptor's binding pocket. nih.gov Similarly, docking studies have been used to predict the binding interactions of antibacterial derivatives. nih.gov

Future work will need to expand on these studies, using techniques like X-ray crystallography to obtain high-resolution structures of these compounds bound to their biological targets. This will provide definitive insights into their binding modes and guide the next generation of drug design.

In vivo Efficacy and Comprehensive Pharmacokinetic Profiling of Lead Compounds

Translating promising in vitro activity into in vivo efficacy is a major hurdle in drug development. Therefore, a crucial area of future research involves the comprehensive evaluation of lead compounds in animal models of disease, coupled with detailed pharmacokinetic (PK) studies.

In vivo Efficacy: Lead compounds like the anti-cancer agent 5o have shown potent activity in cell culture, including against patient-derived cells, making them strong candidates for in vivo studies in animal models of cancer. diva-portal.org

Pharmacokinetic Profiling: SAR studies have already aimed to identify compounds with not only improved bioactivity but also suitable PK properties for in vivo testing. nih.gov A study on related 3,5-diaryl-2-aminopyridine antimalarial agents provides a template for the kind of PK analysis required. nih.gov In that study, two compounds were evaluated in mice via oral and intravenous administration. The results showed moderate oral bioavailability (60-69%), rapid absorption (Tₘₐₓ within 30-60 minutes), but also high clearance rates and short half-lives. nih.gov While these specific derivatives are not dicarbonitriles, the data underscores the importance of conducting such studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities based on the aminopyridine scaffold.

| Parameter | Compound 1 (Oral) | Compound 2 (Oral) | Compound 2 (IV) |

|---|---|---|---|

| Tₘₐₓ (h) | 1.0 ± 0.0 | 0.5 ± 0.0 | N/A |

| Cₘₐₓ (µM) | 2.18 ± 0.2 | 3.34 ± 0.2 | N/A |

| Half-life (t₁/₂) (h) | 2.5 ± 0.2 | 2.96 ± 0.2 | 0.68 ± 0.6 |

| AUC₀₋∞ (µM·min) | 269 ± 53 | 313.6 ± 30 | 105.1 ± 23 |

| Clearance (mL/min/kg) | 113.6 ± 22 | 92.6 ± 19 | N/A |

| Volume of Distribution (L/kg) | 27.9 ± 4.5 | 27.0 ± 1.3 | N/A |

| Oral Bioavailability (%) | 69 ± 19 | 60 ± 5 | N/A |

| Data adapted from a study on related antimalarial 3,5-diaryl-2-aminopyridines. nih.gov |

Future research must focus on improving PK properties, such as increasing metabolic stability and half-life, and for neurological applications, ensuring blood-brain barrier penetration. diva-portal.org

Prospects for Clinical Translation and Drug Development Based on the this compound Scaffold

The this compound scaffold holds considerable promise for clinical translation due to its synthetic accessibility and diverse biological activities. rsc.org The identification of potent lead compounds against cancer, prion diseases, and as modulators of key receptors like the adenosine A₂B receptor provides a solid foundation for initiating preclinical and, eventually, clinical development programs. nih.govdiva-portal.orgnih.gov

The path forward will involve rigorous preclinical evaluation of optimized lead compounds. This includes expanded efficacy studies in relevant animal models, detailed toxicology and safety pharmacology assessments, and formulation development to ensure appropriate delivery and stability. The potential to use these compounds in combination with existing drugs, as suggested for the anti-cancer derivative 5o , offers another promising avenue for clinical application, potentially overcoming drug resistance and enhancing therapeutic outcomes. diva-portal.org Given the robust pipeline of derivatives and the continuous development of improved synthetic routes, the this compound core is well-positioned to be a source of new drug candidates for years to come.

Q & A

Basic: How is 2-Aminopyridine-3,5-Dicarbonitrile Synthesized, and What Are the Key Reaction Conditions?

Answer:

The synthesis typically involves multi-step reactions with specific catalysts and reagents. For example, intermediates can be generated using piperidine as a catalyst, followed by cyclization with maleonitrile and thiophenol in ethanol under reflux (yield: 44%) . Another method involves sodium sulfite-mediated cleavage of phenylsulfanyl derivatives in anhydrous DMF at 80°C, followed by acid precipitation and crystallization . Key conditions include controlled temperature (55–80°C), anhydrous solvents, and stoichiometric optimization to improve yields.

Basic: What Analytical Techniques Are Used to Characterize this compound Derivatives?

Answer:

Characterization relies on:

- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 7.36–7.23 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, NH₂ at ~3396 cm⁻¹) .

- Elemental analysis : Validates purity and molecular formula (e.g., C₂₆H₂₂N₄O₃S) .

- Chromatography (HPLC/TLC) : Monitors reaction progress and isolates intermediates .

Advanced: How Do Molecular Docking Studies Inform the Design of A2BAR Agonists Based on the this compound Core?

Answer:

Docking studies using MOE software (AMBER99 force field) reveal critical interactions:

- The 3,5-dicarbonitrile group forms hydrogen bonds with Phe173 and Asn273 in the A2BAR binding pocket .

- The 4-substituent (e.g., cyclopropylmethoxy) occupies a hydrophobic sub-pocket near Leu863 and Thr893, enhancing affinity .

- Substituent steric hindrance (e.g., bulky groups) can disrupt binding, guiding SAR optimization . Homology models derived from hA2AAR templates (PDB: 2YDO, 3QAK) validate docking poses .

Advanced: What Strategies Resolve Contradictions in Pharmacological Data for A2BAR Agonists Derived from this compound?

Answer:

Contradictions (e.g., variable partial agonism) are addressed via:

- Functional assays : Compare cAMP accumulation (A2BAR vs. other AR subtypes) to assess selectivity .

- Binding kinetics : Measure Ki values using Cheng-Prusoff equations (Ki = IC₅₀/[1 + [C*]/Kd*]) to distinguish affinity from efficacy .

- In vivo validation : Test compounds in disease models (e.g., cardiac remodeling or glucose uptake assays) to confirm therapeutic relevance .

Basic: What Is the Role of the 4-Substituent in Modulating the Activity of this compound Derivatives at Adenosine Receptors?

Answer:

The para-substituent on the phenyl ring governs:

- Hydrophobic interactions : Cyclopropylmethoxy optimizes fit in a narrow sub-pocket, enhancing potency .

- Steric effects : Bulky groups (e.g., ethyloxy) reduce activity, while smaller groups maintain partial agonism .

- Electronic effects : Electron-withdrawing groups stabilize π-π stacking with Trp247 .

Advanced: How Does the this compound Scaffold Contribute to Prion Inhibition, and What Structural Modifications Enhance Efficacy?

Answer:

The scaffold mimics prion protein mutants, inhibiting PrPSc replication. Enhancements include:

- 6-position modifications : Introducing polar groups (e.g., amino or imino) improves IC₅₀ by 40-fold .

- Pharmacokinetic optimization : Adjusting logP and solubility (e.g., via cyano substitution) enhances blood-brain barrier penetration .

- In vitro-in vivo correlation : Validate efficacy in neuronal cell lines before animal models .

Basic: Which Second Messenger Systems Are Involved in A2BAR Signaling Activated by this compound Agonists?

Answer:

A2BAR primarily couples to adenylate cyclase , increasing cAMP. Additional pathways include:

- Calcium mobilization : Via PLC-IP₃ signaling in endothelial cells .

- MAPK activation : Linked to anti-inflammatory effects in macrophages .

- GLUT4 translocation : Mediates glucose uptake in adipocytes .

Advanced: What In Silico Methods Are Employed to Predict the Binding Modes of Non-Nucleoside A2BAR Agonists?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.